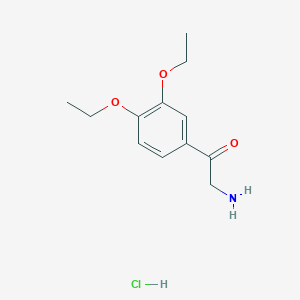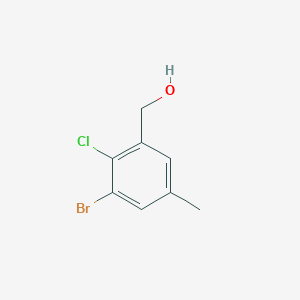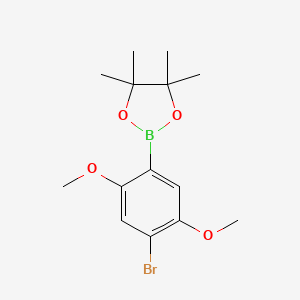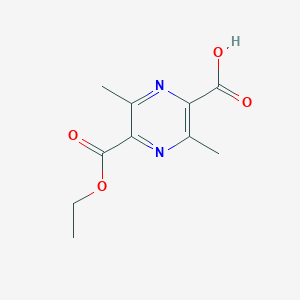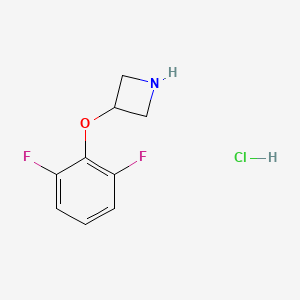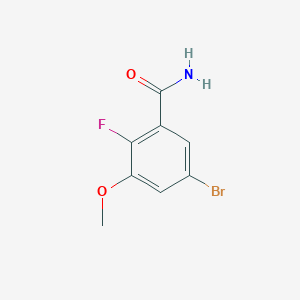
5-Bromo-2-fluoro-3-methoxybenzamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
5-Bromo-2-fluoro-3-methoxybenzamide is a chemical compound that has received significant attention in recent years, particularly in the fields of chemistry. It has a molecular formula of C8H7BrFNO2 and a molecular weight of 248.05 g/mol .
Synthesis Analysis
While there is no direct information available on the synthesis of this compound, a related compound, 5-Bromo-2-chloro-4-(methoxycarbonyl)benzoic acid, is known to be a key intermediate for the synthesis of a family of promising SGLT2 inhibitors currently in preclinical and phase I studies for diabetes therapy .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound are not directly available .安全和危害
作用机制
Target of Action
5-Bromo-2-fluoro-3-methoxybenzamide is a key intermediate for the synthesis of a family of promising SGLT2 inhibitors . SGLT2, or Sodium-Glucose Transport Protein 2, is a protein that facilitates glucose reabsorption in the kidney . By inhibiting SGLT2, these compounds can reduce blood glucose levels, making them potential therapeutic agents for diabetes .
Mode of Action
As an sglt2 inhibitor, it likely works by blocking the reabsorption of glucose in the kidneys, leading to a decrease in blood glucose levels .
Biochemical Pathways
As an sglt2 inhibitor, it would primarily impact the renal glucose reabsorption pathway . By inhibiting SGLT2, glucose is prevented from being reabsorbed in the kidneys and is instead excreted in the urine .
Result of Action
The primary result of the action of this compound, as an SGLT2 inhibitor, is the reduction of blood glucose levels . This is achieved by preventing the reabsorption of glucose in the kidneys, leading to increased glucose excretion in the urine . Additionally, SGLT2 inhibitors can also reduce body weight and lower blood pressure .
生化分析
Biochemical Properties
5-Bromo-2-fluoro-3-methoxybenzamide plays a significant role in biochemical reactions due to its ability to interact with various enzymes, proteins, and other biomolecules. This compound has been shown to inhibit certain enzymes, such as kinases, which are crucial for cell signaling pathways. The interaction between this compound and these enzymes involves binding to the active site, leading to inhibition of enzyme activity and subsequent downstream effects on cellular processes .
Cellular Effects
The effects of this compound on various types of cells and cellular processes are profound. This compound has been observed to influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, this compound can alter the expression of genes involved in cell proliferation and apoptosis, leading to changes in cell growth and survival . Additionally, it affects cellular metabolism by inhibiting key metabolic enzymes, resulting in altered metabolic flux and energy production.
Molecular Mechanism
The molecular mechanism of action of this compound involves several key interactions at the molecular level. This compound binds to specific biomolecules, such as enzymes and receptors, leading to inhibition or activation of their functions. For example, this compound can inhibit kinase activity by binding to the ATP-binding site, preventing phosphorylation of target proteins. This inhibition disrupts cell signaling pathways, ultimately affecting cellular functions such as proliferation, differentiation, and apoptosis.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over time. The stability and degradation of this compound play a crucial role in its long-term effects on cellular function. Studies have shown that this compound remains stable under certain conditions, but can degrade over time, leading to reduced efficacy . Long-term exposure to this compound has been associated with changes in cellular function, including altered gene expression and metabolic activity.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, this compound has been shown to have minimal toxic effects, while higher doses can lead to adverse effects such as organ toxicity and altered physiological functions . Threshold effects have been observed, where a certain dosage level is required to elicit significant biochemical and cellular responses. It is crucial to determine the optimal dosage to balance efficacy and safety in experimental settings.
Metabolic Pathways
This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate metabolic processes. This compound has been shown to inhibit key enzymes in metabolic pathways, leading to changes in metabolic flux and metabolite levels . For example, inhibition of glycolytic enzymes by this compound can result in reduced glucose metabolism and altered energy production in cells.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. This compound can be taken up by cells through active transport mechanisms and distributed to various cellular compartments . The localization and accumulation of this compound within cells can influence its activity and function, affecting cellular processes such as signaling and metabolism.
Subcellular Localization
The subcellular localization of this compound plays a crucial role in its activity and function. This compound can be targeted to specific compartments or organelles within cells through targeting signals or post-translational modifications . For example, this compound may be localized to the nucleus, where it can interact with nuclear proteins and influence gene expression. Alternatively, it may be directed to the mitochondria, affecting mitochondrial function and energy production.
属性
IUPAC Name |
5-bromo-2-fluoro-3-methoxybenzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7BrFNO2/c1-13-6-3-4(9)2-5(7(6)10)8(11)12/h2-3H,1H3,(H2,11,12) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MYCVDEXWHLLMAK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1F)C(=O)N)Br |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7BrFNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
248.05 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![3,4-Dihydro-2H-benzo[1,4]oxazine-3-carboxylic acid hydrochloride](/img/structure/B6304810.png)
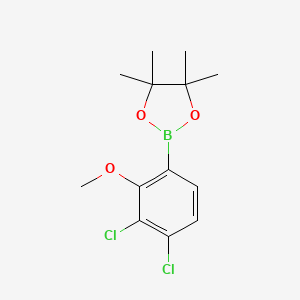
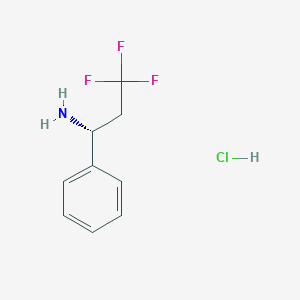
![2-Amino-1-[4-methoxy-3-(methylsulfanyl)phenyl]ethan-1-one hydrochloride](/img/structure/B6304828.png)
